molecular formula C15H13Cl2NO2S B12224939 [5-(2,6-Dichlorophenyl)furan-2-yl](morpholin-4-yl)methanethione

[5-(2,6-Dichlorophenyl)furan-2-yl](morpholin-4-yl)methanethione

Cat. No.: B12224939
M. Wt: 342.2 g/mol
InChI Key: XGIAZWZAELDTPV-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)furan-2-ylmethanethione is a chemical compound with the molecular formula C15H13Cl2NO2S and a molecular weight of 342.2402 g/mol . This compound is characterized by the presence of a furan ring substituted with a 2,6-dichlorophenyl group and a morpholin-4-yl group attached to a methanethione moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(2,6-Dichlorophenyl)furan-2-ylmethanethione typically involves the following steps:

    Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,6-dichlorophenyl group: The 2,6-dichlorophenyl group is introduced via a substitution reaction using 2,6-dichlorobenzene as a starting material.

    Attachment of the morpholin-4-yl group: The morpholin-4-yl group is attached through a nucleophilic substitution reaction.

    Formation of the methanethione moiety: The methanethione group is introduced through a thiolation reaction using a suitable thiol reagent.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-(2,6-Dichlorophenyl)furan-2-ylmethanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-(2,6-Dichlorophenyl)furan-2-ylmethanethione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)furan-2-ylmethanethione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-(2,6-Dichlorophenyl)furan-2-ylmethanethione can be compared with similar compounds such as:

The uniqueness of 5-(2,6-Dichlorophenyl)furan-2-ylmethanethione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13Cl2NO2S

Molecular Weight

342.2 g/mol

IUPAC Name

[5-(2,6-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C15H13Cl2NO2S/c16-10-2-1-3-11(17)14(10)12-4-5-13(20-12)15(21)18-6-8-19-9-7-18/h1-5H,6-9H2

InChI Key

XGIAZWZAELDTPV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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